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Compound of Interest

Compound Name: Dodecamethylcyclohexasiloxane

Cat. No.: B120686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Dodecamethylcyclohexasiloxane (D6). It

includes detailed data presented in structured tables, experimental protocols for acquiring the

data, and visualizations of the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of

Dodecamethylcyclohexasiloxane. The high degree of symmetry in the D6 molecule, where

all methyl groups and all silicon atoms are chemically equivalent, results in simple NMR

spectra.

Data Summary
The following table summarizes the key NMR data for D6.
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Nucleus
Chemical Shift (δ) /

ppm

Coupling Constant

(J) / Hz
Solvent

¹H ~0.078[1] J(¹H, ²⁹Si) = 118[1] CDCl₃

¹³C ~1.0 Not Reported CDCl₃

²⁹Si -21.9 Not Applicable Not Specified

Note: The ¹³C chemical shift is an approximate value based on typical shifts for

dimethylsiloxane units. The ²⁹Si chemical shift for the repeating dimethylsiloxy unit in cyclic

siloxanes is generally observed in the range of -17 to -22 ppm.[2]

Experimental Protocol: NMR Spectroscopy
A generalized protocol for obtaining high-quality NMR spectra of D6 is outlined below.

1.2.1. Sample Preparation

Accurately weigh approximately 10-20 mg of Dodecamethylcyclohexasiloxane.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

1.2.2. NMR Spectrometer Setup and Data Acquisition

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Probe: A standard 5 mm broadband probe.

For ¹H NMR:
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Experiment: Standard single-pulse experiment.

Temperature: 298 K (25 °C).

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) can be used for referencing.

For ¹³C NMR:

Experiment: Proton-decoupled single-pulse experiment.

Temperature: 298 K (25 °C).

Number of Scans: 128 or more, depending on the concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range appropriate for carbon spectra (e.g., -10 to 220 ppm).

Referencing: The solvent peak (CDCl₃ at 77.16 ppm) is used for referencing.

For ²⁹Si NMR:

Experiment: Inverse-gated proton-decoupled single-pulse experiment to suppress the

negative Nuclear Overhauser Effect (NOE).

Temperature: 298 K (25 °C).

Number of Scans: A significantly higher number of scans will be required due to the low

natural abundance and low gyromagnetic ratio of ²⁹Si.

Relaxation Delay: A longer relaxation delay (e.g., 10-20 seconds) is recommended.

Spectral Width: A range appropriate for silicon spectra (e.g., -50 to 50 ppm).
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Referencing: An external standard, such as tetramethylsilane (TMS) at 0 ppm, is typically

used.

Mass Spectrometry (MS) Data
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the

analysis of D6, providing information on its molecular weight and fragmentation pattern.

Data Summary: Electron Ionization (EI) Mass
Spectrometry
The following table details the major fragments observed in the EI mass spectrum of

Dodecamethylcyclohexasiloxane.

m/z Relative Intensity (%) Proposed Fragment

73 100.0 [Si(CH₃)₃]⁺

147 12.3 [(CH₃)₂SiOSi(CH₃)₃]⁺

207 3.2 [Si₃O₃(CH₃)₅]⁺

281 Not Reported [M - CH₃ - Si(CH₃)₄]⁺

325 8.2 [M - Si(CH₃)₃ - O]⁺

341 27.3 [M - Si(CH₃)₃]⁺

429 38.4 [M - CH₃]⁺

444 Not Observed [M]⁺ (Molecular Ion)

Data sourced from ChemicalBook, based on MS-IW-1797.[1]

The molecular ion at m/z 444 is typically not observed in the EI spectrum of D6. The base peak

is at m/z 73, corresponding to the trimethylsilyl cation. A prominent peak at m/z 429 represents

the loss of a methyl group ([M-CH₃]⁺).
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The following is a general protocol for the GC-MS analysis of D6.

2.2.1. Sample Preparation

Prepare a dilute solution of Dodecamethylcyclohexasiloxane in a volatile organic solvent

(e.g., hexane, ethyl acetate, or acetone). A concentration of 1-10 µg/mL is typically sufficient.

If analyzing D6 in a complex matrix, an appropriate extraction method (e.g., liquid-liquid

extraction, solid-phase extraction) will be necessary to isolate the analyte.

2.2.2. GC-MS System and Conditions

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI), such as a

quadrupole or time-of-flight (TOF) analyzer.

Gas Chromatography Conditions:

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25

mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

Injector Temperature: 250-280 °C.

Injection Mode: Split or splitless, depending on the sample concentration.

Oven Temperature Program:

Initial temperature: 50-100 °C, hold for 1-2 minutes.

Ramp: 10-20 °C/min to 280-300 °C.

Final hold: 5-10 minutes.
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Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230-250 °C.

Transfer Line Temperature: 280-300 °C.

Mass Range: Scan from m/z 40 to 500.

Solvent Delay: A solvent delay should be set to prevent the solvent peak from entering the

mass spectrometer.

Visualizations
The following diagrams illustrate the typical experimental workflows for the NMR and GC-MS

analysis of Dodecamethylcyclohexasiloxane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dodecamethylcyclohexasiloxane (D6): NMR and Mass Spectrometry Data]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120686#dodecamethylcyclohexasiloxane-d6-nmr-
and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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